

Antifungal activity of Fosravuconazole against dermatophytes

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Compound of Interest

Compound Name: *Fosravuconazole L-lysine ethanolate*

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An In-depth Technical Guide on the Antifungal Activity of Fosravuconazole Against Dermatophytes

Introduction

Fosravuconazole L-lysine ethanolate is a novel, water-soluble triazole antifungal agent.^[1] It functions as a prodrug, designed to enhance the pharmacokinetic profile of its active moiety, ravaconazole.^{[1][2]} Following oral administration, fosravuconazole is rapidly and extensively converted into ravaconazole, ensuring high bioavailability and systemic exposure.^{[1][2]} Ravaconazole exhibits potent, broad-spectrum antifungal activity against a wide range of pathogens, including the dermatophytes responsible for superficial fungal infections of the skin, hair, and nails (e.g., onychomycosis).^{[3][4]} This guide provides a comprehensive technical overview of fosravuconazole's antifungal activity against dermatophytes, detailing its mechanism of action, in vitro efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for ravaconazole, the active form of fosravuconazole, is the disruption of the fungal cell membrane's integrity through the inhibition of ergosterol biosynthesis.^{[1][3]}

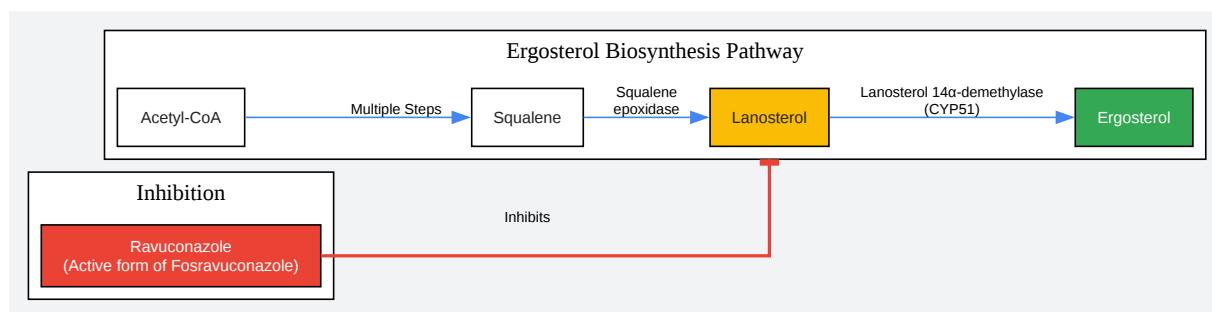
2.1 Targeting Lanosterol 14 α -Demethylase Raruconazole specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol 14 α -demethylase (also known as CYP51).[1][5] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential sterol component that maintains the structural integrity and fluidity of the fungal cell membrane, analogous to cholesterol in mammalian cells.[3][6]

2.2 Disruption of Fungal Cell Membrane The inhibition of lanosterol 14 α -demethylase leads to two significant downstream effects:

- Depletion of Ergosterol: The fungal cell is deprived of ergosterol, compromising the structural integrity of the cell membrane.[7]
- Accumulation of Toxic Sterols: The enzymatic block causes a buildup of lanosterol and other toxic 14 α -methylated sterol precursors.[3][5]

This dual effect increases membrane permeability, disrupts the activity of membrane-bound enzymes, and ultimately leads to the inhibition of fungal growth and cell death.[3][5]

Fosraruconazole demonstrates a high degree of selectivity for fungal CYP51 over human cytochrome P450 enzymes, which contributes to its favorable safety profile and minimizes the potential for drug-drug interactions.[2][3]



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Caption: Inhibition of the fungal ergosterol biosynthesis pathway by raruconazole.

In Vitro Antifungal Activity

Ravuconazole demonstrates potent in vitro activity against a broad range of dermatophytes. Its efficacy is commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible fungal growth.

3.1 Summary of MIC Data The following table summarizes the in vitro susceptibility of major dermatophyte species to ravuconazole, with comparisons to other common antifungal agents. Lower MIC values indicate higher potency.

Dermatophyte Species	Antifungal Agent	No. of Isolates	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Geometric Mean MIC (µg/mL)	Reference
Trichophyton rubrum	Ravuconazole	51	-	-	-	0.035	[8]
Itraconazole		51	-	-	-	0.046	[8]
Terbinafine		51	-	-	-	0.012	[8]
Trichophyton rubrum	Ravuconazole	111	≤0.015 - 0.5	0.06	0.125	0.06	[9]
Voriconazole		111	≤0.015 - 0.25	0.06	0.125	0.05	[9]
Itraconazole		111	≤0.015 - >16	0.125	2	0.26	[9]
Terbinafine		111	≤0.015 - 0.25	0.03	0.06	0.03	[9]
T. mentagrophytes	Ravuconazole	20	-	-	-	0.035	[8]
Itraconazole		20	-	-	-	0.055	[8]
Terbinafine		20	-	-	-	0.009	[8]
T. tonsurans	Ravuconazole	1	≤0.03	-	-	-	[8]

Microsporum canis	Ravuconazole	1	≤0.03	-	-	-	[8]
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Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of antifungal activity. The Clinical and Laboratory Standards Institute (CLSI) M38-A2 document provides a reference method for broth dilution antifungal susceptibility testing of filamentous fungi, which is adapted for dermatophytes.[10]

4.1 Antifungal Susceptibility Testing: Broth Microdilution

This method determines the MIC of an antifungal agent against a specific fungal isolate.

4.1.1 Materials

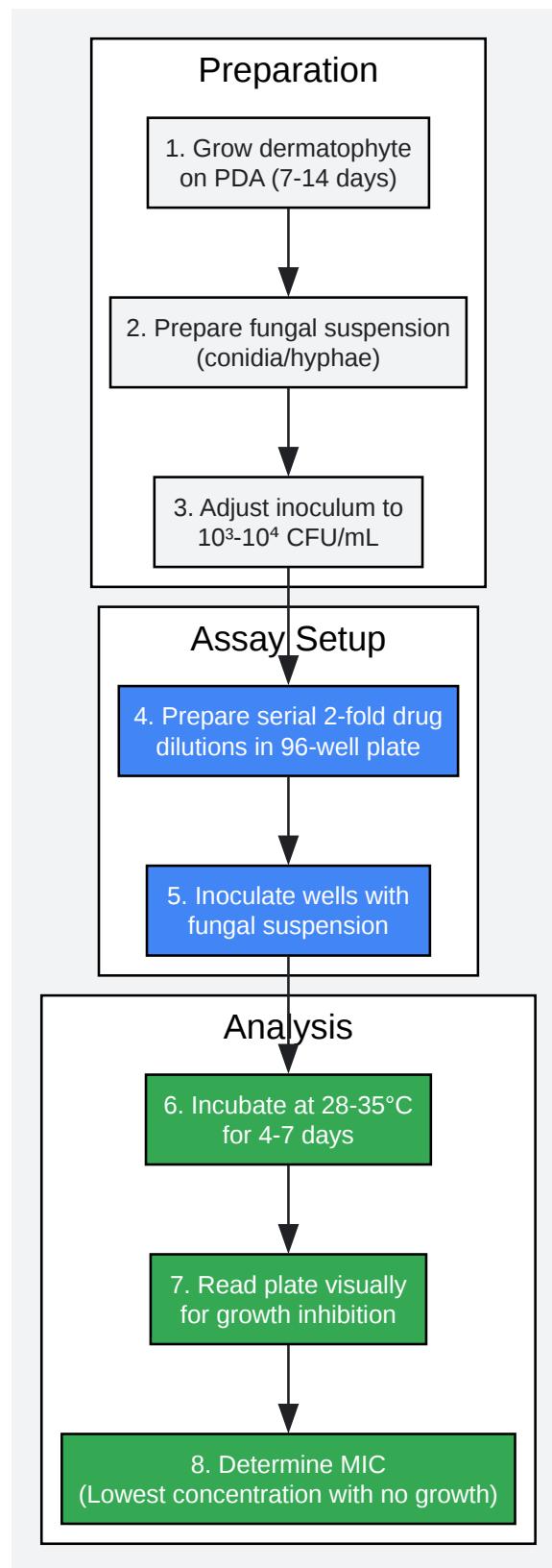
- Fungal isolate cultured on Potato Dextrose Agar (PDA) for 7-14 days.[11]
- Sterile saline or water.
- RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[10]
- Antifungal agent (e.g., Ravuconazole) stock solution.
- 96-well U-bottom microdilution plates.
- Spectrophotometer.

4.1.2 Methodology

- Inoculum Preparation: Fungal colonies are covered with sterile saline and gently probed to create a suspension of conidia and hyphal fragments.[11] The suspension is allowed to settle, and the upper homogenous portion is collected. The inoculum density is adjusted

using a spectrophotometer to a final concentration of approximately 1×10^3 to 5×10^4 CFU/mL.[11][12]

- Drug Dilution: A serial two-fold dilution of the antifungal agent is prepared in the 96-well plate using RPMI-1640 medium. A drug-free well is included as a positive growth control.[11]
- Inoculation: Each well is inoculated with the prepared fungal suspension.
- Incubation: The plate is incubated at 28-35°C for 4 to 7 days, depending on the growth rate of the dermatophyte species.[11][12]
- MIC Determination: The MIC is determined as the lowest drug concentration that causes complete (100%) or prominent (e.g., $\geq 80\%$) inhibition of visible growth compared to the drug-free control well.[11]



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Caption: Standard workflow for broth microdilution antifungal susceptibility testing.

4.2 Ergosterol Biosynthesis Inhibition Assay

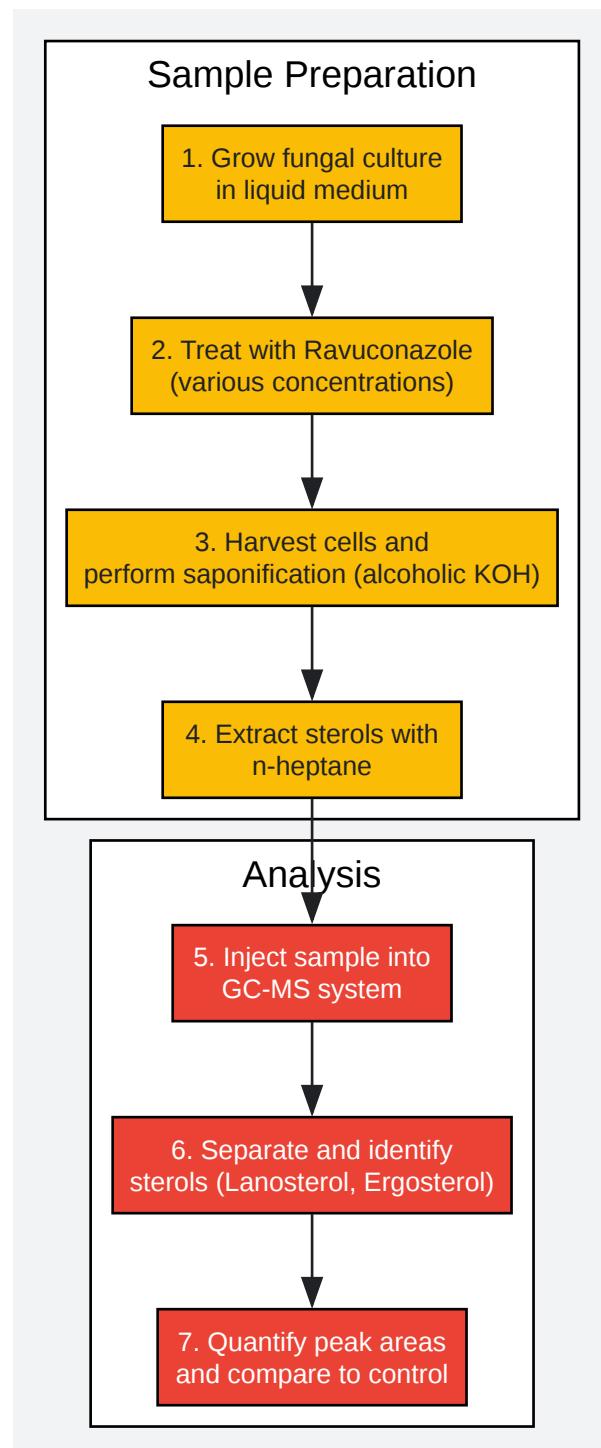
This protocol quantifies the reduction in cellular ergosterol content after treatment with an antifungal agent, confirming the drug's mechanism of action.

4.2.1 Materials

- Mid-exponential phase fungal liquid culture.
- Ravidrone.
- Potassium hydroxide (KOH), ethanol, n-heptane.
- Gas chromatograph-mass spectrometer (GC-MS).[1]

4.2.2 Methodology

- Fungal Treatment: The fungal culture is treated with various concentrations of ravidrone (e.g., sub-MIC, MIC, and supra-MIC levels) and incubated. An untreated culture serves as a control.[1]
- Saponification: Fungal cells are harvested, and lipids are saponified using alcoholic KOH to release sterols.
- Sterol Extraction: Non-saponifiable lipids (including sterols) are extracted from the mixture using an organic solvent like n-heptane.[1]
- GC-MS Analysis: The extracted sterol fraction is analyzed by GC-MS. The system separates the different sterols (ergosterol, lanosterol), and the mass spectrometer identifies and quantifies them based on their mass-to-charge ratio.
- Data Interpretation: The inhibition of ergosterol biosynthesis is confirmed by observing a dose-dependent decrease in the ergosterol peak and a corresponding increase in the lanosterol peak in drug-treated samples compared to the control.[1]



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Caption: Workflow for the analysis of fungal sterol content by GC-MS.

Clinical Efficacy in Onychomycosis

Fosravuconazole has been evaluated in clinical trials for the treatment of onychomycosis caused by dermatophytes, demonstrating significant efficacy.

5.1 Summary of Clinical Trial Data

Study / Report	Dosing Regimen	Duration	Efficacy Endpoint (Timepoint)	Result
Phase III Trial[2]	Fosravuconazole 100 mg once daily	12 weeks	Complete Cure Rate (48 weeks)	59.4%
Mycological Cure Rate (48 weeks)	82.0%			
Shimoyama H, et al. (2021)[13]	Fosravuconazole 100 mg once daily	12 weeks	Complete Cure Rate (Last Visit)	67.9% (74/109 patients)
Improvement in Affected Nail Area (Last Visit)	86.8 ± 22.4%			
Shimoyama H, et al. (2022)[14]	Fosravuconazole 100 mg once daily	12 weeks	Complete Clearance in patients with dermatophytomas (Last Visit**)	57.1% (12/21 patients)

*Mean time to last visit: 32 ± 14.2 weeks[13] **Average observation period to complete cure: 34.3 ± 11.1 weeks[14]

Conclusion

Fosravuconazole, through its active metabolite raruconazole, is a highly potent triazole antifungal agent with significant activity against dermatophytes. Its mechanism of action, the targeted inhibition of lanosterol 14 α -demethylase, effectively disrupts fungal cell membrane integrity.[1] Extensive in vitro data confirms its low minimum inhibitory concentrations against

clinically relevant species such as *Trichophyton rubrum* and *Trichophyton mentagrophytes*.^[8] Furthermore, clinical trials have demonstrated its high efficacy and safety in the treatment of onychomycosis, positioning fosravuconazole as a valuable therapeutic option for dermatophyte infections.^{[2][13]}

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